![molecular formula C13H13N5 B13938668 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13938668.png)
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrrolopyrimidines.
準備方法
The synthesis of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) to form the desired pyrrolopyrimidine structure . Another approach includes reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
化学反応の分析
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
科学的研究の応用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
作用機序
The mechanism of action of 5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of phosphodiesterase by binding to its active site, thereby preventing the breakdown of cyclic nucleotides . This inhibition can lead to various physiological effects, including anti-inflammatory and antiproliferative activities.
類似化合物との比較
5-(4-Aminophenyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is structurally similar to other pyrrolopyrimidines and pyrimidopyrimidines. Some of the similar compounds include:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: These compounds also have a fused pyrimidine ring system and are known for their diverse biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
特性
分子式 |
C13H13N5 |
|---|---|
分子量 |
239.28 g/mol |
IUPAC名 |
5-(4-aminophenyl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C13H13N5/c1-18-6-10(8-2-4-9(14)5-3-8)11-12(15)16-7-17-13(11)18/h2-7H,14H2,1H3,(H2,15,16,17) |
InChIキー |
BAEKRMUFCBZPQL-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



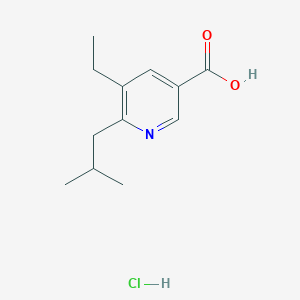

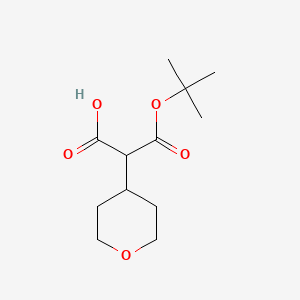
![N-(1-ethylpyrazol-4-yl)-2-[4-(7-methoxy-6-methoxycarbonylquinolin-4-yloxy)phenyl]acetamide](/img/structure/B13938609.png)
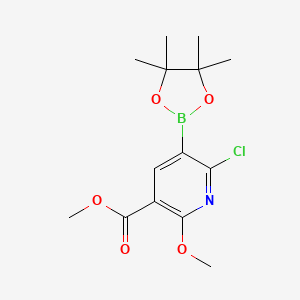
![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid, 3-(2-amino-4-pyrimidinyl)-1-methyl-, methyl ester](/img/structure/B13938620.png)
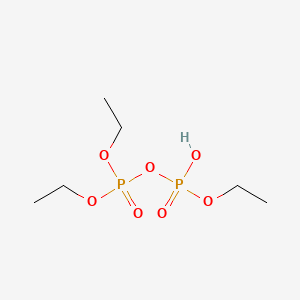
![4-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,5,6-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7-tetraene](/img/structure/B13938630.png)
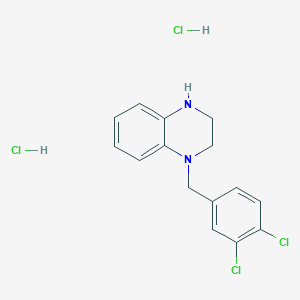
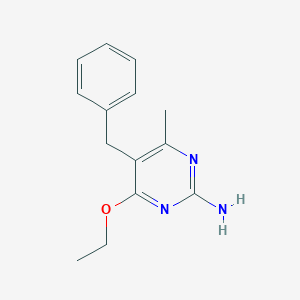

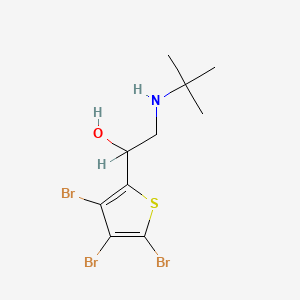
![4-Methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B13938658.png)
